molecular formula C21H19NO4S B2789491 Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate CAS No. 2380189-19-3

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate

Cat. No. B2789491
M. Wt: 381.45
InChI Key: UDVAFOBLEDNUEW-UHFFFAOYSA-N
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Description

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate, also known as THPB, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. THPB belongs to the class of compounds known as benzamides and has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism Of Action

The exact mechanism of action of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate is not fully understood. However, studies have shown that Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate inhibits the activity of enzymes involved in various cellular processes, including cell proliferation and apoptosis. Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has also been shown to modulate the activity of various signaling pathways involved in cancer and neurodegenerative disorders.

Biochemical And Physiological Effects

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has been shown to have various biochemical and physiological effects in scientific research studies. Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells. Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has several advantages for laboratory experiments. Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate is a synthetic compound that can be easily synthesized in the laboratory. Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has several limitations for laboratory experiments, including its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate. Further studies are needed to elucidate the exact mechanism of action of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate and its potential use in treating various diseases. Studies are also needed to optimize the synthesis method of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate and to develop more efficient methods for delivering Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate to target tissues. Additionally, studies are needed to investigate the potential use of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate in combination with other therapeutic agents for enhanced efficacy.

Synthesis Methods

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and solvents and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.

Scientific Research Applications

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has been studied extensively in scientific research for its potential use as a therapeutic agent. In vitro studies have shown that Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-26-21(25)17-10-8-16(9-11-17)20(24)22-13-18(23)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVAFOBLEDNUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate

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